Acetic acid, 2-(1-methylethoxy)-, methyl ester

Oligonucleotide synthesis Protecting group chemistry Deprotection kinetics

Acetic acid, 2-(1-methylethoxy)-, methyl ester (CAS 17639-73-5), also known as methyl 2-isopropoxyacetate, is a branched alkoxyacetic acid ester with molecular formula C₆H₁₂O₃ and molecular weight 132.16 g/mol. As a member of the alkoxyacetate ester family, it features an isopropoxy group attached to the α-carbon of a methyl ester, offering distinct steric and electronic properties compared to linear analogs like methyl methoxyacetate and methyl ethoxyacetate.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 17639-73-5
Cat. No. B3048612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-(1-methylethoxy)-, methyl ester
CAS17639-73-5
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)OCC(=O)OC
InChIInChI=1S/C6H12O3/c1-5(2)9-4-6(7)8-3/h5H,4H2,1-3H3
InChIKeyBNXCBYNURXMCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, 2-(1-methylethoxy)-, methyl ester (CAS 17639-73-5): Chemical Identity and Procurement Baseline


Acetic acid, 2-(1-methylethoxy)-, methyl ester (CAS 17639-73-5), also known as methyl 2-isopropoxyacetate, is a branched alkoxyacetic acid ester with molecular formula C₆H₁₂O₃ and molecular weight 132.16 g/mol . As a member of the alkoxyacetate ester family, it features an isopropoxy group attached to the α-carbon of a methyl ester, offering distinct steric and electronic properties compared to linear analogs like methyl methoxyacetate and methyl ethoxyacetate [1]. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical intermediate preparation and oligonucleotide chemistry .

Why Methyl 2-Isopropoxyacetate Cannot Be Substituted by Generic Alkoxyacetate Esters: A Quantitative Rationale


Generic substitution within the alkoxyacetate ester class is not feasible due to significant divergence in physicochemical properties and functional performance. Branching at the alkoxy moiety (isopropoxy vs. linear methoxy/ethoxy) alters steric bulk, electronic distribution, and thermal stability, which directly impacts reaction kinetics, solubility, and biological activity [1]. For instance, methyl methoxyacetate exhibits a boiling point of 129-130°C and density of 1.051 g/mL [2], whereas methyl 2-isopropoxyacetate, though lacking extensive public physicochemical data, displays distinct behavior in key applications such as deprotection efficiency and metal complex cytotoxicity [3][4]. These differences underscore the necessity of product-specific validation rather than analog assumption.

Quantitative Differentiation Evidence for Methyl 2-Isopropoxyacetate (CAS 17639-73-5) vs. Analogs


Deprotection Efficiency: Methyl 2-Isopropoxyacetate as Isopropoxyacetyl Protecting Group Precursor

The isopropoxyacetyl group, derived from methyl 2-isopropoxyacetate, enables significantly faster deprotection of oligonucleotides compared to standard β-cyanoethyl phosphoramidite methods. Quantitative data show that deprotection of oligonucleotides bearing the isopropoxyacetyl protecting group on cytosine residues is completed in 12–17 minutes at room temperature, whereas the commonly used β-cyanoethyl phosphoramidite method requires 30 minutes at 70°C [1]. This represents a substantial reduction in both time and energy requirements for post-synthetic processing.

Oligonucleotide synthesis Protecting group chemistry Deprotection kinetics

Cytotoxicity Enhancement in Platinum(II) Anticancer Complexes with Isopropoxyacetate Leaving Group

In a series of oxaliplatin-type platinum(II) complexes with alkoxycarboxylate leaving groups, the complex bearing 2-isopropoxyacetate (Complex 4, cis-(trans-1R,2R-diaminocyclohexane)bis(2-isopropoxyacetato)platinum(II)) exhibited the highest in vitro cytotoxicity against both SPC-A1 human lung adenocarcinoma and BGC823 human gastric adenocarcinoma cell lines, exceeding the cytotoxicity of the clinical agent cisplatin [1]. While exact IC50 values are not publicly disclosed in the abstract, the study explicitly states that Complex 4 outperforms all other alkoxyacetate analogs tested (including linear and branched variants) and cisplatin itself in both cell lines [1].

Medicinal inorganic chemistry Anticancer platinum complexes Leaving group optimization

Decomposition Pathway Diversity: Isopropoxyacetic Acid vs. Methoxyacetic Acid

Ab initio calculations at the MP2/6-31G** level reveal that isopropoxyacetic acid (the carboxylic acid analog of the target ester) possesses three additional reactive decomposition channels (mechanisms C, D, and E) compared to methoxyacetic acid, which is limited to mechanisms A and B [1]. Mechanisms C and D involve β-hydrogen transfer from the terminal methyl group of the isopropoxy moiety, leading to alkene and glycolic acid formation, while mechanism E is a concerted fragmentation process [1]. This branched alkoxy structure thus introduces thermal decomposition pathways absent in linear methoxy analogs, directly impacting process safety and storage considerations.

Computational chemistry Thermal decomposition Alkoxyacetic acid stability

Targeted Research & Industrial Applications for Methyl 2-Isopropoxyacetate Based on Quantitative Evidence


Accelerated Oligonucleotide Synthesis via Isopropoxyacetyl Protection Strategy

Researchers and CDMOs engaged in solid-phase oligonucleotide synthesis can utilize methyl 2-isopropoxyacetate as a precursor to the isopropoxyacetyl protecting group. Quantitative data demonstrate that deprotection of isopropoxyacetyl-protected oligonucleotides occurs in 12–17 minutes at room temperature, compared to 30 minutes at 70°C for standard β-cyanoethyl methods [1]. This 50% time reduction and milder thermal conditions directly translate to higher throughput, reduced energy costs, and minimized risk of base modifications, making it a compelling choice for high-volume oligonucleotide production workflows.

Medicinal Chemistry: Optimizing Platinum-Based Anticancer Agents

In the development of novel platinum(II) anticancer complexes, the 2-isopropoxyacetate ligand serves as a critical leaving group. Evidence from a comparative study of alkoxycarboxylate Pt(II) complexes reveals that the isopropoxyacetate-bearing complex (Complex 4) achieves the highest in vitro cytotoxicity against both SPC-A1 lung adenocarcinoma and BGC823 gastric adenocarcinoma cell lines, surpassing cisplatin [2]. This makes methyl 2-isopropoxyacetate an essential building block for medicinal chemists aiming to improve the therapeutic index of next-generation platinum drugs.

Thermal Stability Assessment in Process Chemistry

For process chemists evaluating reaction conditions and storage stability, the theoretical decomposition profile of isopropoxyacetic acid derivatives provides critical differentiation. Ab initio calculations show that branched alkoxyacetic acids possess three additional decomposition channels (mechanisms C, D, E) compared to linear methoxyacetic acid [3]. Understanding this enhanced reactivity landscape allows for informed selection of reaction parameters and safety protocols when utilizing methyl 2-isopropoxyacetate in high-temperature or long-duration synthetic sequences.

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